molecular formula C21H17NO3S B2504705 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide CAS No. 2097932-22-2

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide

Cat. No.: B2504705
CAS No.: 2097932-22-2
M. Wt: 363.43
InChI Key: GJGITVIBTPSFAT-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is fused with a carboxamide group and a hydroxyethyl side chain. The presence of a furan ring attached to the phenyl group adds to its structural complexity. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Introduction of the Hydroxyethyl Side Chain: This step involves the reaction of the benzothiophene derivative with an epoxide or a halohydrin to introduce the hydroxyethyl group.

    Coupling with the Furan-2-yl Phenyl Group: The final step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan-2-yl phenyl group to the hydroxyethylated benzothiophene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like NBS (N-Bromosuccinimide) or nitric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Conversion of the carboxamide to an amine.

    Substitution: Introduction of various functional groups onto the furan ring.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the benzothiophene and furan moieties, which are known for their biological activities. It could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Medicine

In medicine, compounds with similar structures have been explored for their therapeutic potential. This compound could be studied for its ability to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could facilitate binding to active sites, while the benzothiophene and furan rings could enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide: can be compared with other benzothiophene derivatives, such as raloxifene and bazedoxifene, which are used in the treatment of osteoporosis.

    Furan derivatives: like furanylfentanyl, which is a potent synthetic opioid, highlight the diverse biological activities of furan-containing compounds.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both benzothiophene and furan rings in a single molecule is relatively rare and could lead to novel applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c23-17(14-7-9-15(10-8-14)18-5-3-11-25-18)13-22-21(24)20-12-16-4-1-2-6-19(16)26-20/h1-12,17,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGITVIBTPSFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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